molecular formula C23H16ClN3O2 B5805075 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide

4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide

Cat. No. B5805075
M. Wt: 401.8 g/mol
InChI Key: OVPSTOSTDJDZED-UHFFFAOYSA-N
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Description

4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide, also known as CQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. CQ belongs to a class of compounds known as quinolines, which have been identified as having a wide range of biological activities.

Scientific Research Applications

4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been studied for its potential therapeutic applications in various fields, including cancer research, infectious disease research, and neuroscience. In cancer research, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been shown to inhibit autophagy, a process that is important for cancer cell survival. In infectious disease research, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been studied for its antimalarial properties, as well as its potential to inhibit the replication of viruses such as Zika and Ebola. In neuroscience, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been studied for its potential to enhance the clearance of beta-amyloid, a protein that is implicated in Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide is complex and involves multiple pathways. In cancer cells, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide inhibits autophagy by blocking the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and subsequent cell death. In infectious diseases, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide is thought to inhibit the replication of viruses by altering the pH of the intracellular environment, which is necessary for viral replication. In Alzheimer's disease, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide is thought to enhance the clearance of beta-amyloid by inhibiting lysosomal acidification, which is necessary for the degradation of beta-amyloid.
Biochemical and Physiological Effects:
4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy. In infectious diseases, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been shown to reduce viral load and improve clinical outcomes. In Alzheimer's disease, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has been shown to reduce beta-amyloid levels and improve cognitive function.

Advantages and Limitations for Lab Experiments

4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide has several advantages for lab experiments, including its availability, low cost, and well-established safety profile. However, there are also limitations to using 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide in lab experiments, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for the study of 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide. One potential direction is the development of novel derivatives of 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide that have improved efficacy and reduced toxicity. Another potential direction is the study of 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide and its potential applications in various fields.
In conclusion, 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide is a promising compound with potential therapeutic applications in cancer research, infectious disease research, and neuroscience. Its well-established safety profile and availability make it an attractive option for lab experiments. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide can be achieved through several methods. One common method involves the reaction of 4-chlorobenzoic acid with 2-phenyl-4-quinolinecarboxaldehyde in the presence of a base, followed by the reaction with hydroxylamine hydrochloride to form the desired product.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-phenylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O2/c24-17-12-10-16(11-13-17)22(25)27-29-23(28)19-14-21(15-6-2-1-3-7-15)26-20-9-5-4-8-18(19)20/h1-14H,(H2,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPSTOSTDJDZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)ON=C(C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O/N=C(/C4=CC=C(C=C4)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide

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